molecular formula C13H15NOS2 B14710873 5-Ethyl-3-(alpha-methylbenzyl)rhodanine CAS No. 23538-10-5

5-Ethyl-3-(alpha-methylbenzyl)rhodanine

Cat. No.: B14710873
CAS No.: 23538-10-5
M. Wt: 265.4 g/mol
InChI Key: ZFHWEHVYFFJLBE-UHFFFAOYSA-N
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Description

5-Ethyl-3-(alpha-methylbenzyl)rhodanine is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon. Rhodanine derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties .

Preparation Methods

The synthesis of 5-Ethyl-3-(alpha-methylbenzyl)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by heating a mixture of rhodanine and an appropriate aldehyde in the presence of a base such as piperidine, triethylamine (TEA), or sodium acetate (AcONa). The reaction can be facilitated using microwave dielectric heating, which enhances the yield and reduces the reaction time . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Ethyl-3-(alpha-methylbenzyl)rhodanine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form new derivatives.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(alpha-methylbenzyl)rhodanine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce S-phase arrest and affect DNA replication in cancer cells. The compound activates apoptosis pathways, leading to programmed cell death . Its antimicrobial activity is believed to result from its interaction with bacterial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

5-Ethyl-3-(alpha-methylbenzyl)rhodanine can be compared with other rhodanine derivatives such as:

Properties

CAS No.

23538-10-5

Molecular Formula

C13H15NOS2

Molecular Weight

265.4 g/mol

IUPAC Name

5-ethyl-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H15NOS2/c1-3-11-12(15)14(13(16)17-11)9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3

InChI Key

ZFHWEHVYFFJLBE-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=S)S1)C(C)C2=CC=CC=C2

Origin of Product

United States

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